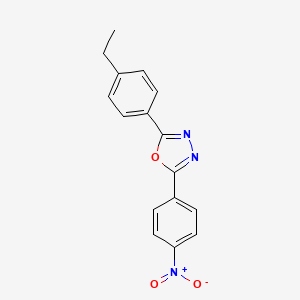
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMEP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DMEP is a small molecule that belongs to the family of N-acyl amino acid derivatives and is synthesized through a simple and efficient method.
作用机制
The mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have reported that N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide induces apoptosis in cancer cells by activating the caspase cascade and upregulating the expression of pro-apoptotic proteins. Moreover, N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the NF-κB signaling pathway by blocking the activation of IKKβ and the degradation of IκBα. In addition, N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been reported to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. Studies have reported that N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits cell proliferation, induces apoptosis, and suppresses the migration and invasion of cancer cells. Moreover, N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory signaling pathways. In addition, N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been reported to possess neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-β peptides.
实验室实验的优点和局限性
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool, including its easy synthesis, high stability, and low toxicity. Moreover, N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide exhibits potent and selective activity against cancer cells and inflammatory cells, making it a promising candidate for drug development. However, there are also some limitations associated with the use of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments. For example, N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, the mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, which may hinder its optimization and development as a therapeutic agent.
未来方向
Despite the promising therapeutic potential of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, there are still several areas that require further investigation. One of the major future directions is to elucidate the precise mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide and its downstream targets. This will provide valuable insights into the molecular pathways that are modulated by N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide and may help to identify novel therapeutic targets. Another future direction is to optimize the pharmacokinetic properties of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, such as its solubility and bioavailability, to enhance its efficacy in vivo. Moreover, further studies are needed to evaluate the safety and toxicity of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in preclinical and clinical settings, which will be crucial for its development as a therapeutic agent. Finally, the potential applications of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in other fields of medicine, such as cardiovascular diseases and metabolic disorders, should also be explored.
合成方法
The synthesis of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the condensation of 3,4-dimethylbenzoyl chloride with 2-ethylbenzenamine to form 3,4-dimethyl-N-(2-ethylphenyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride and N,N-dimethylglycine in the presence of triethylamine to obtain N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to possess anti-inflammatory activity by suppressing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been reported to have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-β peptides in Alzheimer's disease.
属性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-18(16)20-19(22)13-21(25(4,23)24)17-11-10-14(2)15(3)12-17/h6-12H,5,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLCXUVDSRYABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5824190.png)
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5824216.png)
![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)
![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)

![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)


![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5824293.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)

